

Application Note: In Vivo Glutathione Imaging with NIR-Thiol Dinitrobenzenesulfonate Probe

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Compound of Interest

Compound Name: NIR-Thiol dinitrobenzenesulfonate

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Audience: Researchers, scientists, and drug development professionals.

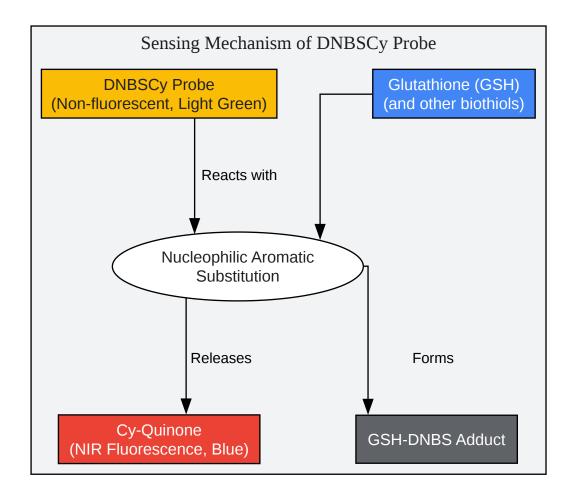
Introduction

Glutathione (GSH) is the most abundant non-protein thiol in mammalian cells, playing a crucial role in maintaining cellular redox homeostasis, detoxification, and various signaling pathways. [1][2] Aberrant GSH levels are implicated in numerous diseases, including cancer, neurodegenerative disorders, and liver injury, making it a critical biomarker for disease diagnosis and therapeutic monitoring.[1][3][4] Near-infrared (NIR) fluorescent probes offer significant advantages for in vivo imaging, such as deep tissue penetration and minimal autofluorescence.[5][6] This document details the application of a reaction-based NIR probe, dinitrobenzenesulfonyl-cyanine (DNBSCy), for the colorimetric and fluorescent turn-on detection of glutathione and other biothiols.[7][8]

Principle and Sensing Mechanism

The probe, referred to as DNBSCy or NIR-10 in literature, consists of a heptamethine-cyanine fluorophore whose fluorescence is initially quenched by a 2,4-dinitrobenzenesulfonate (DNBS) group.[5] The electron-withdrawing DNBS moiety serves as a recognition site for thiols. In the presence of glutathione, the nucleophilic thiol group (-SH) of GSH attacks the DNBS group, cleaving it from the cyanine dye.[5][8][9] This reaction releases the unquenched cyanine fluorophore (Cy-quinone), which restores its extended π -electron conjugation, resulting in a distinct color change and a strong "turn-on" fluorescence emission in the NIR spectrum.[7][8]





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Caption: Reaction mechanism of the DNBSCy probe with glutathione.

Quantitative Data and Performance

The DNBSCy probe exhibits distinct changes in its photophysical properties upon reaction with thiols, enabling quantitative analysis. The key performance metrics are summarized below.



Parameter	Value	Reference
Excitation Wavelength (λex)	~600 nm	[5]
Emission Wavelength (λem)	~700 nm	[5][9]
Fluorescence Enhancement	> 25-fold	[5]
Absorption Max (Probe)	390 nm	[5]
Absorption Max (Product)	476 nm and 581 nm	[5][8][9]
Visual Color Change	Light Green to Blue	[5][8]
Response Time	Initial response within 2 min; saturation after 20 min	[5]
Optimal pH Range	6.0 - 10.0	[5]
Selectivity	Responds to Glutathione (GSH), Cysteine (Cys), and Homocysteine (Hcy)	[5]

Protocols

Protocol 1: In Vitro Spectroscopic Analysis of Glutathione

This protocol outlines the procedure for characterizing the probe's response to GSH in a cell-free system.

Materials:

- DNBSCy probe
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS), 10 mM, pH 7.4
- Glutathione (GSH)



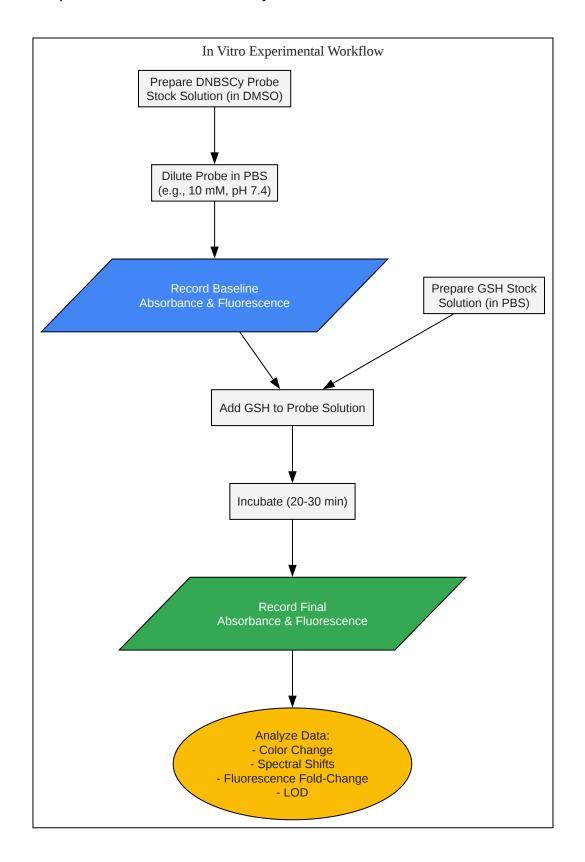
- UV-Vis Spectrophotometer
- Fluorometer
- 96-well microplates or cuvettes

Procedure:

- Probe Preparation: Prepare a stock solution of the DNBSCy probe (e.g., 1 mM) in DMSO.
 Store in the dark at -20°C.
- GSH Preparation: Prepare a stock solution of GSH (e.g., 10 mM) in 10 mM PBS (pH 7.4).
 Prepare fresh daily.
- Working Solutions: Dilute the DNBSCy stock solution in PBS to the final desired concentration (e.g., 10 μM).
- Measurement Baseline:
 - Transfer the DNBSCy working solution to a cuvette or microplate well.
 - Record the absorbance spectrum (e.g., 300-800 nm).
 - Record the fluorescence emission spectrum (λex = 600 nm, λem = 650-800 nm).
- Measurement Reaction:
 - Add a specific concentration of GSH to the DNBSCy working solution.
 - Incubate for 20-30 minutes at room temperature, protected from light.
 - Repeat the absorbance and fluorescence measurements.
- Data Analysis:
 - Observe the shift in absorbance peaks and the change in color.
 - Calculate the fluorescence enhancement by dividing the peak fluorescence intensity after GSH addition by the initial intensity.



 To determine the limit of detection (LOD), perform a concentration-dependent titration of GSH and plot the fluorescence intensity versus GSH concentration.





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Caption: Workflow for in vitro spectroscopic analysis of GSH.

Protocol 2: Imaging Glutathione in Live Cells

This protocol provides a general framework for imaging intracellular GSH levels.

Materials:

- HeLa, MCF-7, or other suitable cell line.[5][10]
- Complete cell culture medium (e.g., DMEM with 10% FBS).
- DNBSCy probe stock solution (1 mM in DMSO).
- N-ethylmaleimide (NEM) for GSH depletion (optional control).
- Confocal laser scanning microscope with NIR capabilities.

Procedure:

- Cell Culture: Seed cells on glass-bottom dishes or chamber slides and culture until they reach 60-70% confluency.
- Optional Control (GSH Depletion): To confirm the probe's specificity, pre-treat a subset of cells with a GSH-depleting agent like NEM (e.g., 1 mM) for 30-60 minutes.
- Probe Loading:
 - Remove the culture medium and wash the cells twice with warm PBS (pH 7.4).
 - Add fresh, serum-free medium containing the DNBSCy probe (e.g., 5-10 μM).
 - Incubate for 30 minutes at 37°C in a CO₂ incubator.
- · Imaging:
 - Wash the cells twice with PBS to remove excess probe.



- Add fresh PBS or imaging buffer to the cells.
- Image the cells using a confocal microscope. Use an excitation wavelength near 600 nm (e.g., 633 nm laser) and collect emission in the NIR range (e.g., 680-750 nm).
- Data Analysis: Compare the fluorescence intensity between control cells, NEM-treated cells, and cells exogenously supplemented with GSH to validate the probe's response to intracellular GSH levels.

Protocol 3: In Vivo Imaging in Animal Models

This protocol describes a general procedure for non-invasive imaging of GSH in a mouse model.

Materials:

- DNBSCy probe, formulated for in vivo use (e.g., in PBS with a small percentage of DMSO or other solubilizing agent).
- Tumor-bearing or disease-model mice.
- In vivo imaging system (IVIS) or similar NIR fluorescence imager.
- Anesthetic (e.g., isoflurane).

Procedure:

- Animal Preparation: Anesthetize the mouse using isoflurane. Acquire a baseline whole-body fluorescence image before probe injection.
- Probe Administration: Administer the DNBSCy probe solution via intravenous (tail vein) or intraperitoneal injection. The optimal dose must be predetermined (e.g., 10-50 nmol per mouse).
- Time-Lapse Imaging: Acquire whole-body NIR fluorescence images at various time points post-injection (e.g., 15 min, 30 min, 1h, 2h, 4h, 24h) to monitor probe distribution and activation.

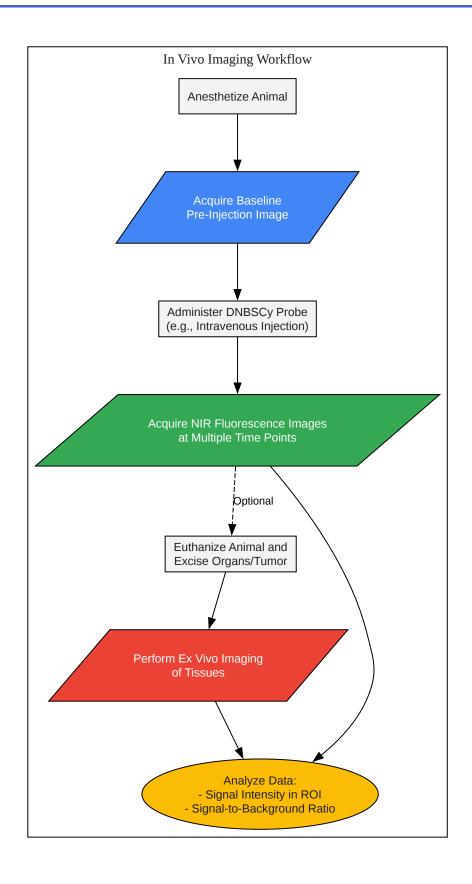






- Ex Vivo Imaging (Optional): After the final in vivo imaging time point, euthanize the animal and excise major organs and the tumor (if applicable). Image the excised tissues to confirm the in vivo signal localization.
- Data Analysis: Quantify the fluorescence intensity in the region of interest (e.g., tumor or specific organ) over time. Calculate the signal-to-background ratio to assess detection sensitivity.





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Caption: Workflow for in vivo fluorescence imaging of GSH.



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